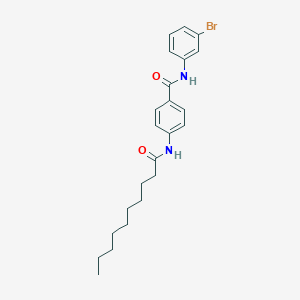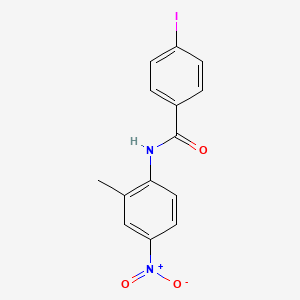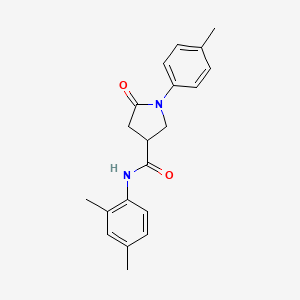![molecular formula C37H27N5O11 B11559878 4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE” is a complex organic compound characterized by multiple functional groups, including nitro, methoxy, and formamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Nitro Group: Introduction of nitro groups through nitration reactions using reagents like nitric acid and sulfuric acid.
Methoxy Group Introduction: Methoxylation reactions using methanol and a suitable catalyst.
Formamido Group Addition: Formylation reactions using formic acid or formamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or formamido groups.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amines: From reduction of nitro groups.
Hydroxy Compounds: From oxidation of methoxy groups.
Substituted Aromatics: From various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with DNA/RNA: Potential effects on gene expression or replication.
Cellular Pathways: Modulation of signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Similar in structure but with variations in functional groups.
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Another similar compound with different substituents.
Propiedades
Fórmula molecular |
C37H27N5O11 |
|---|---|
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
[4-[[4-[[(E)-[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C37H27N5O11/c1-50-29-13-7-26(8-14-29)36(44)52-33-17-3-23(19-31(33)41(46)47)21-38-28-11-5-25(6-12-28)35(43)40-39-22-24-4-18-34(32(20-24)42(48)49)53-37(45)27-9-15-30(51-2)16-10-27/h3-22H,1-2H3,(H,40,43)/b38-21?,39-22+ |
Clave InChI |
SMXHSSXSLKZKQG-INAQTIHYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559796.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11559804.png)

![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11559823.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11559846.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

